N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYCKJCWUJUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Pyridin 3 Ylmethyl Benzenesulfonamide Scaffolds
Established Synthetic Routes to N-(pyridin-3-ylmethyl)benzenesulfonamides
The formation of the sulfonamide bond is the cornerstone of synthesizing N-(pyridin-3-ylmethyl)benzenesulfonamides. This is typically achieved through the reaction of an amine with a sulfonyl chloride.
Direct Amidation and Sulfonylation Strategies
The most common and direct method for synthesizing N-(pyridin-3-ylmethyl)benzenesulfonamide involves the reaction between 3-picolylamine (also known as 3-(aminomethyl)pyridine) and benzenesulfonyl chloride. sigmaaldrich.comtcichemicals.comambeed.comtcichemicals.comsigmaaldrich.com This reaction, a classic example of sulfonylation, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is often used as both the solvent and the base.
In a related approach, derivatives can be synthesized using substituted starting materials. For instance, the reaction of 2,3-diaminopyridine (B105623) with tosyl chloride (4-methylbenzenesulfonyl chloride) in a dichloromethane-pyridine solvent mixture yields N-(2-amino-pyridin-3-yl)-4-methyl-N-(4-methyl-phenyl-sulfonyl)benzenesulfonamide. nih.gov This demonstrates the versatility of direct sulfonylation in accessing more complex, substituted analogs. The general reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the stable sulfonamide linkage.
One-Pot Reaction Protocols for Sulfonamide Formation
To improve efficiency and yield, one-pot synthetic protocols have been developed. A notable example describes a simple one-pot synthesis of a related compound, N-pyridin-3-yl-benzenesulfonamide, by reacting benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674). indexcopernicus.comearthlinepublishers.comresearchgate.netearthlinepublishers.com This reaction is carried out in the presence of aqueous sodium carbonate (Na2CO3) as the base and hydrochloric acid (HCl) as a scavenger, achieving a high yield of 93.3%. indexcopernicus.comearthlinepublishers.comresearchgate.netearthlinepublishers.com Such one-pot procedures are advantageous as they reduce the need for intermediate purification steps, saving time and resources. indexcopernicus.comearthlinepublishers.comresearchgate.netearthlinepublishers.com Similar one-pot methods have been successfully applied to the synthesis of other benzenesulfonamide (B165840) derivatives, such as spirothiazolidinones, by condensing a benzohydrazide, a cyclic ketone, and 2-mercaptopropionic acid in a single step. nih.gov These methodologies highlight a trend towards more streamlined and efficient synthetic processes in modern organic chemistry. nih.gov
Strategies for Structural Derivatization and Scaffold Functionalization
The therapeutic potential of the this compound scaffold can be extensively explored by introducing various substituents and functional groups onto its core structure.
Introduction of Substituents on the Benzenesulfonamide Ring
Modification of the benzenesulfonamide ring is a common strategy to modulate the pharmacological properties of the molecule. This is typically achieved by using appropriately substituted benzenesulfonyl chlorides in the initial synthesis. For example, using 4-methylbenzenesulfonyl chloride (tosyl chloride) results in the corresponding 4-methylbenzenesulfonamide derivative. nih.govsigmaaldrich.comnih.gov Similarly, starting with 4-aminobenzenesulfonyl chloride would yield 4-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide. scbt.com
The introduction of substituents like halogens has also been explored. For instance, chlorinated benzenesulfonamide derivatives have been synthesized and studied, suggesting that the presence of a chlorine atom at the meta position can influence biological activity. nih.gov These modifications allow for fine-tuning of properties such as lipophilicity, electronic character, and steric profile, which are crucial for optimizing drug-receptor interactions.
Modifications of the Pyridine Heterocycle
Functionalization of the pyridine ring offers another avenue for structural diversification. One effective method is lithiation, followed by reaction with an electrophile. Research has shown that N-(pyridin-3-ylmethyl)pivalamide can be lithiated at the 4-position of the pyridine ring using t-butyllithium. researchgate.net The resulting organolithium intermediate can then react with various electrophiles to introduce new substituents at this position. researchgate.net
Another strategy involves the synthesis of more complex pyridine-based structures prior to the sulfonylation step. For example, N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized. nih.gov This approach involves building a substituted pyridine core, such as 2-hydroxy-5-nitropyridine, and then carrying out a series of reactions to introduce the desired functionalities before the final sulfonamide formation. nih.gov Such multi-step syntheses allow for the creation of highly complex and diverse libraries of compounds based on the pyridine-sulfonamide scaffold. acs.org
Diversification via Coupling Reactions (e.g., Click Chemistry)
Modern coupling reactions provide powerful tools for the derivatization of the this compound scaffold. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for creating new derivatives. nih.govgoogle.com This strategy involves preparing an azide-functionalized benzenesulfonamide precursor, which can then be "clicked" onto various terminal alkynes to generate a library of 1,2,3-triazole-containing products. nih.gov
This approach has been successfully used to synthesize a series of benzenesulfonamide derivatives bearing a triazole ring, which acts as a linker to different aryl moieties. nih.gov The modular nature of click chemistry allows for the rapid assembly of diverse structures from a common azide (B81097) intermediate. nih.govnih.gov Beyond click chemistry, other palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds, offering further opportunities to functionalize the pyridine or benzene rings with various organic groups. tcichemicals.com
Synthesis of Related Sulfamides
The synthesis of sulfamide (B24259) analogs related to the this compound scaffold can be achieved through various synthetic routes. One direct approach involves the reaction of a suitable amine with sulfamoyl chloride or by reacting an amine with sulfuryl chloride in the presence of a base.
A specific example is the synthesis of N-(pyridin-3-ylmethyl)sulfamide. scbt.com While detailed reaction conditions are proprietary, the general formation of a sulfamide involves the coupling of a primary or secondary amine with a sulfamoyl chloride or a related derivative. For instance, 3-aminomethylpyridine could be reacted with sulfamoyl chloride in an appropriate solvent and base to yield the target sulfamide.
Another related class of compounds, N-sulfonylaminopyridones, can be synthesized from a key intermediate, N-cyanoacetoarylsulfonylhydrazide. acs.org This intermediate is prepared by reacting cyanoacetohydrazide with an arylsulfonyl chloride. acs.org Subsequent reaction with various electrophiles, such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles, leads to the formation of functionalized pyridine-based benzothiazoles incorporating a sulfonamide moiety. acs.org
A straightforward one-pot synthesis for a related compound, N-pyridin-3-yl-benzenesulfonamide, has been reported, which involves the reaction of benzenesulfonyl chloride with 3-aminopyridine in the presence of aqueous sodium carbonate. researchgate.net This reaction proceeds with a high yield of 93.3%. researchgate.net This methodology could potentially be adapted for the synthesis of this compound by using 3-(aminomethyl)pyridine (B1677787) as the starting amine.
Table 1: Synthesis of a Related Sulfonamide
| Reactants | Reagents | Product | Yield | Reference |
|---|
Reaction Pathways and Functional Group Interconversions
The reduction of a nitro group on aromatic rings is a common and crucial transformation in organic synthesis, often utilized to introduce an amino group. This can be particularly relevant for derivatives of this compound bearing a nitro substituent on either the benzene or pyridine ring. Several methods are available for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.comscispace.com
Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com For instance, catalytic hydrogenation is a method of choice for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Another widely used method is the reduction with metals in an acidic medium, such as tin (Sn) in the presence of hydrochloric acid (HCl) or iron (Fe) in acetic acid. commonorganicchemistry.comyoutube.com These methods are generally effective for the reduction of aromatic nitro groups. scispace.com Tin(II) chloride (SnCl2) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com
In the context of pyridine-containing compounds, the synthesis of 4-amino-N-pyridin-3-ylmethyl-benzenesulfonamide implies the reduction of a nitro-substituted precursor, likely 4-nitro-N-pyridin-3-ylmethyl-benzenesulfonamide. scbt.com A process for the reduction of nitro groups to amines involves reacting the nitro compound with trichlorosilane (B8805176) in the presence of an organic base like triethylamine. google.com
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| H2/Pd/C | Catalytic hydrogenation | Aromatic and aliphatic nitro groups | commonorganicchemistry.com |
| Sn/HCl | Acidic medium | Aromatic nitro groups | youtube.com |
| Fe/AcOH | Acidic medium | Aromatic nitro groups | commonorganicchemistry.com |
| Zn/AcOH | Acidic medium | Mild reduction of nitro groups | commonorganicchemistry.com |
| SnCl2 | Mild conditions | Aromatic nitro groups | commonorganicchemistry.com |
The aromatic rings of the this compound scaffold are susceptible to both nucleophilic and electrophilic substitution reactions, with the reactivity and regioselectivity being heavily influenced by the nature of the rings and any existing substituents.
Nucleophilic Aromatic Substitution (SNAr):
The pyridine ring, being electron-deficient, is generally more susceptible to nucleophilic attack than the benzene ring. gcwgandhinagar.com Nucleophilic substitution on the pyridine ring occurs preferentially at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen atom, as these positions are the most electron-deficient. youtube.comslideshare.net The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. youtube.com For instance, 2- or 4-halopyridines react readily with nucleophiles like sodium methoxide. youtube.com In contrast, 3-substituted halopyridines are much less reactive towards nucleophilic aromatic substitution. youtube.com Therefore, for a derivative of this compound with a leaving group on the pyridine ring, nucleophilic substitution would be most likely to occur if the leaving group is at the 2-, 4-, or 6-position.
The introduction of a nitro group, a strong electron-withdrawing group, further activates the ring towards nucleophilic attack. nih.gov Vicarious Nucleophilic Substitution (VNS) is a method for the C-H functionalization of electrophilic arenes, including nitropyridines. nih.gov
Electrophilic Aromatic Substitution (SEAr):
The pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comscribd.com When these reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. slideshare.netscribd.com Therefore, direct electrophilic substitution on the pyridine ring of this compound would be expected to be challenging and would likely occur at the 5-position.
The benzene ring of the benzenesulfonamide moiety is also influenced by the sulfonamide group. The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution. Thus, electrophilic attack on the benzene ring would be expected to occur at the meta-position relative to the sulfonamide linkage.
To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. gcwgandhinagar.com
The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. gcwgandhinagar.comscribd.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids (e.g., m-chloroperoxybenzoic acid, MCPBA). scribd.com
The formation of the pyridine-N-oxide has significant implications for the reactivity of the pyridine ring. The N-oxide group is an activating group for both electrophilic and nucleophilic substitution. It increases the electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack at these positions. gcwgandhinagar.com For instance, nitration of pyridine-N-oxide yields 4-nitropyridine-N-oxide. scribd.com The N-oxide can also facilitate nucleophilic substitution reactions.
Table 3: Summary of Aromatic Substitution Reactions on the Pyridine Ring
| Reaction Type | Position of Attack | Reactivity | Activating/Deactivating Factors | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-, 4-, 6- | Favored | Electron-deficient ring, presence of leaving groups | youtube.comslideshare.net |
| Electrophilic Substitution | 3-, 5- | Disfavored | Electron-withdrawing nitrogen atom | gcwgandhinagar.comscribd.com |
Biological Activity and Pharmacological Targeting
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Inhibition
N-(pyridin-3-ylmethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). nih.gov CAs are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com There are several isoforms of human carbonic anhydrase (hCA), and the inhibition of these isoforms, particularly those associated with disease states, is a significant area of research. nih.govmdpi.com
Derivatives of this compound have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com Studies have shown that these compounds can exhibit differential inhibition, with varying potencies against cytosolic isoforms like hCA II and transmembrane, tumor-associated isoforms such as hCA IX and hCA XII. nih.govmdpi.comnih.gov
For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated a range of inhibitory activities against hCA II, hCA IX, and hCA XII. nih.gov In general, the mean inhibition constant (Kᵢ) values for these compounds were lowest for hCA XII, followed by hCA IX and then hCA II, indicating a preference for the tumor-associated isoforms. nih.gov One particular compound in a study of coumarin/sulfonamide derivatives containing a triazolyl pyridine (B92270) moiety showed strong inhibition of the cytosolic isoform hCA II with a Kᵢ of 6.8 nM, while also potently inhibiting the tumor-associated isoforms hCA IX and hCA XII with Kᵢ values of 11.7 nM and 9.8 nM, respectively. mdpi.com
The selectivity of these inhibitors for different CA isoforms is a critical aspect of their pharmacological profile. Some compounds have shown a significant selectivity ratio for the tumor-associated isoforms over the ubiquitous cytosolic ones. mdpi.com For example, one compound demonstrated up to 5.9-fold selectivity toward hCA IX over hCA II. nih.gov
Table 1: Inhibitory Activity (Kᵢ) of Selected Sulfonamide Derivatives Against hCA Isoforms
| Compound | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Reference |
|---|---|---|---|---|
| Compound 2a * | 6.8 | 11.7 | 9.8 | mdpi.com |
| Compound 4 | >10,000 | 137.5 | 101.5 | nih.gov |
| Compound 5 | 271.5 | 290.5 | 112.5 | nih.gov |
| Compound 6 | 467.2 | 20.0 | 466.7 | nih.gov |
*4-(4-(2-pyridyl)-1H-1,2,3-triazol-1-ylethyl)-benzenesulfonamide
The primary mechanism by which sulfonamides inhibit carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. nih.govnih.gov This zinc ion is essential for the catalytic activity of the enzyme. nih.gov
The interaction proceeds as follows:
The sulfonamide group exists in an anionic form (SO₂NH⁻). nih.gov
This anionic group coordinates directly with the Zn²⁺ ion, which is normally coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.gov
The binding of the sulfonamide displaces the zinc-bound water/hydroxide ion. nih.gov
This action disrupts the catalytic cycle of the enzyme, specifically hindering the reversible hydration of carbon dioxide, thereby inhibiting its function. nih.gov
Molecular docking studies have further elucidated these interactions, showing how the "tail" portion of the inhibitor molecule, such as the pyridine ring system, can interact with either hydrophilic or lipophilic regions within the active site, influencing the inhibitor's potency and selectivity for different isoforms. nih.gov
Kinase Inhibition
In addition to their effects on carbonic anhydrases, derivatives of this compound have been explored as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. researchgate.netnih.gov
Research has identified a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). researchgate.netnih.gov The PI3K family of lipid kinases is crucial for cell growth, proliferation, metabolism, and survival, and its dysregulation is frequently implicated in cancer. nih.govucsf.edu
One compound from this series, designated as 17e, demonstrated significant inhibitory activity against Class I PI3Ks and mTOR at low nanomolar concentrations. researchgate.netnih.gov This highlights the potential of the N-(pyridin-3-yl)benzenesulfonamide scaffold in the design of kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Selected N-(pyridin-3-yl)benzenesulfonamide Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 17e | PI3Kα | 4.6 ± 3 | researchgate.net |
| Compound 17e | mTOR | 3.9 ± 1 | researchgate.net |
The inhibition of kinases such as PI3K by N-(pyridin-3-yl)benzenesulfonamide derivatives has direct consequences on the downstream signaling pathways they regulate. researchgate.net The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in various cancers. researchgate.netnih.gov
By inhibiting PI3K and mTOR, these compounds can effectively block this pathway. researchgate.net For example, the potent PI3K/mTOR dual inhibitor 17e was shown to significantly inhibit the phosphorylation of pAkt(Ser473), a key downstream effector in the PI3K pathway. researchgate.netnih.gov The disruption of this signaling cascade can lead to the inhibition of cell proliferation, making these compounds promising candidates for cancer therapy. researchgate.netnih.gov The aberrant activation of the PI3K pathway can occur through mutations in its major components, and small molecule inhibitors are being developed to target this pathway. nih.gov
Receptor Modulation and Ligand-Receptor Interactions
Derivatives of N-(pyridin-3-yl)benzenesulfonamide have been synthesized and evaluated as non-thiazolidinedione (non-TZD) agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov These compounds were developed as potential alternatives to TZD-class drugs for treating insulin (B600854) resistance, aiming to reduce adverse effects such as weight gain and liver toxicity. nih.gov
A series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives were screened for their ability to promote adipocyte differentiation in 3T3-L1 cells, a process regulated by PPARγ. nih.gov The results indicated that these compounds stimulated adipogenesis, suggesting they may activate PPARγ and its target genes. nih.gov However, in transiently transfected HEK 293 cells, these compounds did not demonstrate significant PPARγ activation at a concentration of 10 μM. nih.gov The research concluded that these derivatives represent a novel scaffold for developing agents for hyperglycemia and that further investigation is warranted to enhance their desired profiles. nih.gov
Table 2: Adipogenic Activity of N-(pyridin-3-yl)benzenesulfonamide Derivatives in 3T3-L1 Cells
| Compound Derivative | Concentration | Activity |
|---|
Based on the available scientific literature, there is no specific information concerning the modulation of the Retinoid-Related Orphan Receptor gamma (RORγ) by this compound or its closely related analogues.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-known target for pain and inflammation. nih.govmdpi.commdpi.com Research involving high-throughput screening has identified structurally related compounds as modulators of this receptor. nih.gov A series of N-pyridyl-3-benzamides , which share the N-pyridyl-3-yl functional group but have a benzamide (B126) instead of a benzenesulfonamide (B165840) linker, were discovered to be low micromolar agonists of the human TRPV1 receptor. nih.gov Subsequent synthesis and testing of analogues within this chemical family led to the discovery of N-quinolin-3-yl-benzamides , which were found to be potent, low nanomolar antagonists of human TRPV1. nih.gov
Nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, are significant targets for cognitive and neuropsychiatric disorders. nih.gov While this compound has not been specifically identified as an nAChR modulator, compounds containing the core pyridin-3-ylmethyl structural element have been designed as potent ligands for these receptors.
A notable example is TC-5619 (N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide). This molecule, which incorporates a pyridin-3-ylmethyl group, demonstrates excellent activity and high selectivity as an agonist for the human α7 nAChR, with a reported inhibitor constant (Ki) of 1 nmol/L.
Antimicrobial Efficacy Investigations
The antimicrobial spectrum of this compound has been evaluated against a range of bacterial and fungal pathogens.
Antibacterial Activity Against Gram-Positive Bacterial Strains
Research into the antibacterial effects of this compound has included testing against Gram-positive bacteria. One study specifically investigated its activity against Staphylococcus aureus. The compound was tested at various concentrations, and the resulting zones of inhibition were measured to determine its efficacy.
At a concentration of 150 mg/ml, this compound produced an average inhibition zone of 12 mm against Staphylococcus aureus. When the concentration was reduced to 100 mg/ml, the zone of inhibition was 8 mm. However, at lower concentrations of 50 mg/ml and 25 mg/ml, no observable zone of inhibition was recorded, indicating a dose-dependent activity against this Gram-positive bacterium.
Table 1: Antibacterial Activity of this compound against Staphylococcus aureus
| Concentration (mg/ml) | Average Zone of Inhibition (mm) |
|---|---|
| 150 | 12 |
| 100 | 8 |
| 50 | 0 |
Antibacterial Activity Against Gram-Negative Bacterial Strains
The efficacy of this compound has also been assessed against Gram-negative bacterial strains, specifically Salmonella typhi and Escherichia coli. The compound demonstrated notable activity against both microorganisms.
Against Salmonella typhi, the compound produced zones of inhibition of 16 mm, 12 mm, 8 mm, and 5 mm at concentrations of 150 mg/ml, 100 mg/ml, 50 mg/ml, and 25 mg/ml, respectively. This indicates a broader range of activity compared to its effect on Staphylococcus aureus.
For Escherichia coli, the zones of inhibition were 14 mm and 10 mm at concentrations of 150 mg/ml and 100 mg/ml, respectively. No inhibition was observed at the 50 mg/ml and 25 mg/ml concentrations.
Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | Concentration (mg/ml) | Average Zone of Inhibition (mm) |
|---|---|---|
| Salmonella typhi | 150 | 16 |
| 100 | 12 | |
| 50 | 8 | |
| 25 | 5 | |
| Escherichia coli | 150 | 14 |
| 100 | 10 | |
| 50 | 0 |
Antifungal Activity
Antimycobacterial Potential
There is a lack of direct scientific evidence evaluating the antimycobacterial potential of this compound against Mycobacterium tuberculosis or other mycobacterial species. Broader research into benzenesulfonamide and pyridine derivatives has indicated that these structural motifs are of interest in the development of antimycobacterial agents. nih.govrsc.orgnih.govnih.gov For instance, some benzenesulfonamide-bearing imidazole (B134444) derivatives have shown activity against Mycobacterium abscessus complex, M. bovis BCG, and M. tuberculosis H37Ra. nih.gov Similarly, certain pyridine derivatives have been investigated as potential drugs against tuberculosis. nih.govnih.gov However, these findings are on related but structurally distinct compounds, and specific data on the antimycobacterial efficacy of this compound is not currently present in the scientific literature.
Anticancer and Antiproliferative Activities
The potential of this compound as an anticancer agent has been explored in the context of its structural class.
Inhibition of Cancer Cell Proliferation in various Cell Lines
Specific studies on the antiproliferative activity of this compound against various cancer cell lines were not identified in the reviewed literature. However, the broader classes of benzenesulfonamide and pyridine derivatives are well-represented in anticancer research.
Benzenesulfonamide derivatives have been synthesized and evaluated as potent tubulin-targeting agents, showing significant antiproliferative activity against multiple cancer cell lines, including drug-resistant ones. nih.gov Other benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, thereby exhibiting anticancer effects. nih.govrsc.orgmdpi.com
Similarly, pyridine-containing compounds are a cornerstone of many anticancer drugs. nih.gov Pyridine fused heterocyclic derivatives have demonstrated notable cytotoxic activity, and some pyridine derivatives have been identified as inhibitors of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism. nih.govnih.gov
While these findings highlight the potential of the core structures within this compound, there is no direct evidence from the searched literature detailing its specific efficacy in inhibiting cancer cell proliferation.
Immunomodulatory Properties (e.g., Perforin (B1180081) Inhibition)
The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Pharmacological agents that can modulate the immune response are of great interest in oncology. Benzenesulfonamide derivatives have been investigated for their immunomodulatory properties, including the ability to inhibit key components of the immune system.
One area of exploration is the inhibition of perforin , a pore-forming protein crucial for the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). researchgate.net While essential for eliminating cancerous and virus-infected cells, perforin activity is also implicated in autoimmune diseases and transplant rejection. researchgate.net Therefore, inhibitors of perforin could serve as specific immunosuppressive agents. researchgate.net Research has identified a series of benzenesulfonamide-based compounds that act as non-toxic bioisosteric replacements for earlier, more toxic perforin inhibitors. researchgate.net These findings establish the benzenesulfonamide scaffold as a viable starting point for the development of perforin inhibitors, suggesting a potential immunomodulatory role for this compound.
Furthermore, studies on other heterocyclic compounds bearing a benzenesulfonamide moiety have demonstrated broader immunomodulatory effects. For example, certain quinazolinone benzenesulfonamide derivatives have been shown to increase the weight of the spleen and thymus and enhance the activation of CD4+ and CD8+ T lymphocytes, key players in the adaptive immune response. nih.govresearchgate.net Another related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has been shown to induce a Th1-biased cytokine response, which is associated with cell-mediated immunity and the clearance of intracellular pathogens. dovepress.com
The table below details the observed immunomodulatory effects of certain benzenesulfonamide-related compounds.
| Compound/Derivative Class | Observed Immunomodulatory Effect |
| Benzenesulfonamide-based series | Inhibition of the cytolytic protein perforin. researchgate.net |
| Quinazolinone benzenesulfonamide derivatives (5 and 11) | Increased spleen and thymus weight; boosted activation of CD4+ and CD8+ T lymphocytes. nih.govresearchgate.net |
| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) | Induction of a Th1 cytokine response. dovepress.com |
This table presents data for compounds structurally related to this compound to illustrate potential immunomodulatory properties.
Structure Activity Relationship Sar Studies and Rational Design
Influence of Substituents on the Benzenesulfonamide (B165840) Ring System
The benzenesulfonamide portion of the molecule serves as a critical anchor, often acting as a primary pharmacophore that can be extensively modified to fine-tune activity.
In analogous series, such as N-(pyrazin-2-yl)benzenesulfonamides, the introduction of a strong electron-donating group, like an amino (-NH₂) group, at the para-position (position 4) of the benzenesulfonamide ring resulted in potent antitubercular activity. researchgate.net Specifically, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis. researchgate.net This suggests that increasing the electron density on the phenyl ring can be favorable for certain biological activities. The para-position is often crucial, as substituents here can directly influence the electronic environment of the sulfonamide nitrogen and engage with specific pockets in a target protein.
Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), can also enhance activity, depending on the specific target. For instance, in a series of VEGFR-2 inhibitors, the addition of a chlorine atom to the benzene (B151609) ring of a related pyrimidine-based scaffold was shown to confer inhibitory effects. The electronic effect of any given substituent must be considered in the context of the specific binding site interactions it is intended to modulate.
Table 1: Effect of para-Substituents on the Benzenesulfonamide Ring in Analogous Sulfonamide Series
| Analogous Series | Substituent (R) at para-position | Observed Biological Activity | Reference |
|---|---|---|---|
| N-(Pyrazin-2-yl)benzenesulfonamides | -NH₂ | Good antitubercular activity (MIC = 6.25 µg/mL) | researchgate.net |
| N-(Pyrazin-2-yl)benzenesulfonamides | -H | No significant antitubercular activity | researchgate.net |
| Benzenesulfonamide Derivatives (vs. TrkA) | -H | Less than 50% cell growth inhibition | scbt.com |
| Benzenesulfonamide Derivatives (vs. TrkA) | -N₂H-dimedone | 78% cell growth inhibition (IC₅₀ = 58.6 µM) | scbt.com |
Beyond electronics, the size (steric bulk) and lipophilicity (fat-solubility) of substituents are critical determinants of a compound's biological profile. These properties govern how well the molecule can cross cell membranes and fit into the binding pocket of a target enzyme or receptor. Structural studies on benzenesulfonamide-based inhibitors targeting carbonic anhydrase have shown that active-site residues create a hydrophobic pocket, meaning that the binding affinity of inhibitors is dictated by the hydrophobic nature of their substituents. oup.com
Increasing the lipophilicity of a substituent can enhance binding to hydrophobic pockets and improve membrane permeability. However, an optimal lipophilicity often exists, beyond which increased binding to off-target lipids can lead to toxicity or poor bioavailability.
Steric hindrance is another key factor. Large, bulky substituents can prevent the molecule from adopting the correct conformation to bind effectively to its target. Conversely, in some cases, a bulky group may be necessary to occupy a large hydrophobic pocket within the receptor, thereby increasing potency. In studies of VEGFR-2 inhibitors, the placement and size of substituents on the benzene ring were shown to be critical for kinase inhibition. The substitution pattern must be optimized to avoid steric clashes while maximizing favorable van der Waals interactions within the binding site.
Role of the Pyridine (B92270) Moiety and its Structural Variations
The pyridine ring is a common feature in many pharmaceuticals, valued for its ability to form hydrogen bonds via its nitrogen atom and for its specific electronic and steric profile.
The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) fundamentally alters the molecule's properties and its potential interactions with biological targets. In N-(pyridin-3-ylmethyl)benzenesulfonamide, the nitrogen is at the 3-position (a meta-position relative to the linker). This placement directs the hydrogen bond accepting vector away from the main axis of the molecule.
Pyridin-2-yl Isomer : Placing the nitrogen at the 2-position would bring it in close proximity to the sulfonamide linker, potentially allowing for intramolecular hydrogen bonding or chelation of metal ions within an enzyme's active site. This position can also create steric hindrance. Herbicidal N-(2-pyridyloxiran-2-ylmethyl)benzenesulfonamide derivatives have been synthesized, indicating that the 2-pyridyl moiety is a viable scaffold for biologically active compounds. oup.com
Pyridin-3-yl Isomer : The 3-position provides a distinct dipole moment and hydrogen bonding vector compared to the other isomers. Its electronic nature makes the C-2, C-4, and C-6 positions of the ring relatively electron-poor.
Pyridin-4-yl Isomer : The 4-position places the nitrogen atom directly opposite the linker, maximizing its exposure for potential hydrogen bonding with a target protein without the steric interference from the linker that a 2-pyridyl isomer might experience.
The choice of isomer is therefore a critical design element, with each offering a different spatial arrangement of key interaction features.
Modifying the pyridine ring itself, either by adding substituents or by fusing it to other ring systems, is a common strategy to explore new chemical space and improve activity. In a series of pyrazolo[4,3-c]pyridine sulfonamides designed as carbonic anhydrase inhibitors, the fusion of a pyrazole (B372694) ring to the pyridine core created a novel heterocyclic system with distinct biological activities. researchgate.net
Similarly, studies on pyridine-based hydrazides have shown that substitutions on the pyridine ring can dramatically affect biological outcomes. For example, adding hydroxyl and methoxy (B1213986) groups to an associated phenyl ring in a thiazole-pyridine series significantly enhanced anti-inflammatory activity. While not directly on the pyridine, this highlights the sensitivity of such scaffolds to substitution. In another example, the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives for metabolic syndrome demonstrates a complex substitution at the 6-position of the pyridine ring, indicating that large, functionalized groups can be well-tolerated and can confer potent activity.
Impact of the Alkyl Linker (e.g., Methylene (B1212753) Bridge) on Bioactivity
Studies on various classes of molecules have repeatedly shown that linker length has a profound impact on efficacy. An optimal linker length allows the two key pharmacophores (in this case, the pyridine and benzenesulfonamide rings) to bind simultaneously and effectively to their respective sub-pockets in a target protein. A linker that is too short may cause steric clashes, while one that is too long may lead to a loss of binding entropy or an inability to adopt the required active conformation.
In a study of pyrazolopyridine sulfonamide inhibitors, directly connecting the benzenesulfonamide to the pyridine-containing scaffold (i.e., no linker) was compared to derivatives with a two-carbon linker (-CH₂-CH₂-). researchgate.net The results showed that the presence and nature of the linker were critical; the direct connection decreased activity against one target, while the two-carbon linker was detrimental. researchgate.net This can be contrasted with the antimicrobial activity reported for N-pyridin-3-yl-benzenesulfonamide, which lacks the methylene linker entirely, suggesting that the necessity and optimal length of the linker are highly target-dependent. researchgate.net The single methylene bridge in this compound provides a specific degree of flexibility and distance that is a key component of its SAR profile.
Table 2: Effect of Linker Variation in Analogous Sulfonamide Inhibitors of Carbonic Anhydrase I
| Compound Series | Linker between Sulfonamide and Pyridine Moiety | Relative Activity | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridines | Direct Connection | Decreased activity (~2.7x lower) | researchgate.net |
| Pyrazolo[4,3-c]pyridines | -CH₂-CH₂- | Detrimental to activity | researchgate.net |
| Pyrazolo[4,3-c]pyridines | -N(CH₃)CO-CH₂- | Favorable for activity | researchgate.net |
Modifications at the Sulfonamide Nitrogen and their Functional Consequences
The sulfonamide group is a cornerstone of the pharmacological activity of many benzenesulfonamide derivatives, primarily due to its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs). nih.govnih.gov Alterations to the nitrogen atom of this sulfonamide moiety can have profound effects on the compound's inhibitory potency and selectivity.
While direct SAR studies on this compound's sulfonamide nitrogen are not extensively documented in dedicated public literature, the principles can be inferred from studies on analogous sulfonamide-based inhibitors. The primary sulfonamide (-SO2NH2) is a key feature for activity in many inhibitors, such as those targeting carbonic anhydrase. nih.gov The acidity of the sulfonamide proton is a critical factor; for instance, the electron-withdrawing nature of a pyridine ring, as seen in pyridine-3-sulfonamide, increases the acidity compared to a simple benzenesulfonamide. nih.gov
In many series of sulfonamide inhibitors, methylation or other substitutions on the sulfonamide nitrogen (forming a secondary or tertiary sulfonamide) often lead to a significant decrease or complete loss of inhibitory activity. This is because the deprotonated sulfonamide nitrogen is essential for coordinating with the zinc ion in the active site of target enzymes like CAs.
Table 1: Illustrative Functional Consequences of Sulfonamide Group Modification in Related Scaffolds
| Compound Series | Modification | Observed Functional Consequence | Reference |
|---|---|---|---|
| Benzenesulfonamide-based Carbonic Anhydrase Inhibitors | Primary Sulfonamide (-SO2NH2) | Essential for zinc binding and high inhibitory activity. | nih.govnih.gov |
| Pyridine-3-sulfonamides | Primary Sulfonamide (-SO2NH2) | Increased acidity compared to benzenesulfonamides enhances binding. The sulfonamide group is not ionized in the solid state but is crucial for activity. | nih.gov |
| General Sulfonamide Inhibitors | N-Alkylation (e.g., -SO2NHCH3) | Generally results in a dramatic loss of potency against metalloenzymes. | researchgate.net |
This table illustrates general principles observed in related sulfonamide compounds, as direct modification data for this compound is limited.
Pharmacophore Development and Lead Optimization Strategies
Pharmacophore modeling is a powerful tool in rational drug design, aiming to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. tandfonline.com For benzenesulfonamide derivatives, this approach has been instrumental in developing new inhibitors for various targets, including carbonic anhydrases and other enzymes. nih.govtandfonline.comtandfonline.com
A typical pharmacophore model for a benzenesulfonamide-based inhibitor includes:
A Zinc-Binding Group (ZBG): The sulfonamide moiety is the classic ZBG.
Aromatic/Heterocyclic Core: The benzene and pyridine rings, which can engage in van der Waals and π-π stacking interactions within the active site.
Hydrogen Bond Donors/Acceptors: The sulfonamide hydrogens and the pyridine nitrogen can form crucial hydrogen bonds. researchgate.net
Lead optimization strategies for compounds like this compound often employ a "tail approach." nih.gov This involves appending various chemical groups to the core scaffold to probe interactions with different regions of the target's active site, aiming to enhance potency and selectivity. nih.gov For example, modifying the benzenesulfonamide ring or the pyridine ring with different substituents can improve interactions with hydrophobic or hydrophilic pockets near the primary binding site. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. tandfonline.comnih.gov These models correlate the physicochemical properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their biological activity, guiding the design of new, more potent analogs. tandfonline.comnih.gov Virtual screening of large chemical databases using a validated pharmacophore model is another effective strategy to identify novel hits with the desired structural features. tandfonline.com
Table 2: Lead Optimization Strategies for Benzenesulfonamide Derivatives
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Generates a 3D model of essential steric and electronic features for biological activity. Used as a 3D query for virtual screening. | Development of a common feature pharmacophore for diarylpyrazole–benzenesulfonamide derivatives to screen for new carbonic anhydrase II inhibitors. | tandfonline.comtandfonline.com |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity to guide structural optimization. | Guided the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents by optimizing steric and electrostatic fields. | nih.gov |
| "Tail" Approach | Appending chemical "tails" to the core scaffold to gain additional interactions within the target's active site, enhancing potency and selectivity. | Design of new 4-thiazolone-based benzenesulfonamides as selective anticancer agents targeting carbonic anhydrase IX. | nih.gov |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties. | Replacing a benzyl (B1604629) fragment with a pyridine ring was well-tolerated in a series of Keap1-Nrf2 PPI inhibitors. | nih.gov |
Computational and Theoretical Investigations in Drug Discovery
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of structure-based drug design, offering predictions on binding energetics and interaction patterns.
Prediction of Binding Modes and Affinities
Molecular docking simulations are crucial for predicting how a ligand like N-(pyridin-3-ylmethyl)benzenesulfonamide might fit into the active site of a protein and for estimating the strength of this interaction, known as binding affinity. This affinity is often expressed as a binding energy value, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
While specific docking studies for N-(pyridin-in-3-ylmethyl)benzenesulfonamide are not prominent, research on closely related structures provides excellent examples of this methodology. For instance, the Schiff base analog, N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide, was docked against two different protein targets. The simulations predicted a binding energy of -6.37 kcal/mol with E. coli DNA gyrase and -6.35 kcal/mol with the main protease of COVID-19. dntb.gov.ua In other research, various benzenesulfonamide (B165840) derivatives have been evaluated against different targets, demonstrating a range of binding affinities that help prioritize compounds for further testing. longdom.orgnih.gov A study on 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase (AChE) inhibitors found that the most potent compound had an IC50 value of 1.35 µM, and docking studies confirmed its interaction with the enzyme's active sites. ndl.gov.in
| Compound/Derivative Class | Protein Target | Predicted Binding Affinity / Activity |
| N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide | E. coli DNA gyrase (5MMN) | -6.37 kcal/mol |
| N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide | COVID-19 Main Protease (6LU7) | -6.35 kcal/mol |
| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (Compd. 17e) | PI3K/mTOR | Low nanomolar inhibition |
| 4-phthalimidobenzenesulfonamide (Compd. 7) | Acetylcholinesterase (AChE) | IC50 = 1.35 ± 0.08 μM |
| Benzenesulfonamide derivatives | Breast Cancer Receptor (4PYP) | Stable complexes with high binding affinity |
This table presents data from computational studies on compounds structurally related to this compound to illustrate the application of molecular docking.
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
Beyond predicting binding energy, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for a ligand's affinity and selectivity. Key interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and π-stacking.
For benzenesulfonamide derivatives, the sulfonamide group is a frequent participant in hydrogen bonding. Docking studies on N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide revealed that the N-H and sulphonyl oxygen groups were key to forming contacts with amino acid residues in the target proteins. dntb.gov.ua Similarly, comprehensive docking analyses of N-(6-Indazolyl) benzenesulfonamide derivatives highlighted that their binding was governed by a combination of hydrogen bonds, electrostatic forces, and hydrophobic contacts. worldscientific.com
The aromatic rings present in this compound—the benzene (B151609) and pyridine (B92270) rings—are capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. researchgate.netnih.gov This type of interaction, where the electron clouds of the aromatic rings overlap, can significantly contribute to binding affinity. mdpi.com Hirshfeld surface analysis, a method used alongside crystallographic data, has been employed to quantify the different intermolecular interactions, including π-π and C-H···π interactions, in crystals of related sulfonamides. dntb.gov.uaresearchgate.net These same types of interactions are fundamental to how the molecule would engage with a biological receptor.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's intrinsic properties by solving the electronic structure of the system.
Density Functional Theory (DFT) Applications for Electronic Structure
DFT is a computational method used to investigate the electronic structure (electron density, molecular orbitals) of many-body systems. For a potential drug molecule, this provides insight into its reactivity, stability, and geometric parameters. In studies of benzenesulfonamide analogs, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), have been used to optimize the molecular geometry and calculate interaction energies. dntb.gov.uaresearchgate.net
These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule and help identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, FTIR)
A powerful application of DFT is the prediction of various spectroscopic properties. By calculating the vibrational frequencies and magnetic shielding tensors, it is possible to generate theoretical Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure.
For several sulfonamide compounds, DFT calculations have successfully reproduced experimental spectroscopic data. dntb.gov.ua In one study on (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, the ¹H NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and showed good correlation with the experimental values. researchgate.net Similarly, theoretical vibrational frequencies from DFT have been used to assign the peaks in experimental FTIR spectra. researchgate.netchemrxiv.org
| Spectroscopic Data for a Sulfonamide Analog¹ | Experimental Value | Calculated Value (DFT/GIAO) |
| ¹H NMR (ppm) | ||
| -HC=N proton | 8.91 | 8.48 |
| FTIR (cm⁻¹) | ||
| N-H stretching | ~3439 | (Varies with calculation) |
| C=N stretching | 1606 | (Varies with calculation) |
¹Data based on (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide. researchgate.net This table illustrates the comparison between experimental and computationally predicted spectroscopic data.
In Silico Assessment of Drug-Likeness and Bioactivity Scores
Before committing to expensive synthesis and testing, in silico methods are used to predict whether a compound possesses "drug-like" properties and is likely to be biologically active. These predictions are based on the molecule's structure and physicochemical properties.
Drug-likeness is often evaluated using criteria such as Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. A study on N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide found that the molecule had zero violations of Lipinski's rule, suggesting good oral bioavailability. dntb.gov.ua Another important parameter is the Topological Polar Surface Area (TPSA), which correlates with drug transport properties; the TPSA for the aforementioned compound was calculated to be 116.03 Ų. dntb.gov.ua
Bioactivity scores can be predicted using online tools that compare the structure of a query molecule to databases of known active compounds. These scores estimate the likelihood of a molecule interacting with major classes of protein targets. For a molecule to be considered active, its bioactivity score is typically greater than 0.0, while scores between 0.0 and -5.0 suggest moderate activity. nih.gov These predictions cover targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors, helping to guide initial biological screening efforts. nih.govnih.gov
| Drug-Likeness & Bioactivity Parameters (Predicted) | Property | Value/Score | Interpretation |
| Physicochemical Properties² | Molecular Weight | < 500 Da | Compliant with Lipinski's Rule |
| LogP | < 5 | Compliant with Lipinski's Rule | |
| H-Bond Donors | < 5 | Compliant with Lipinski's Rule | |
| H-Bond Acceptors | < 10 | Compliant with Lipinski's Rule | |
| TPSA | 116.03 Ų | Influences transport/bioavailability | |
| Bioactivity Scores³ | GPCR Ligand | > 0.0 | Likely to be biologically active |
| Ion Channel Modulator | -0.5 to 0.0 | Moderately active | |
| Kinase Inhibitor | > 0.0 | Likely to be biologically active | |
| Nuclear Receptor Ligand | < -0.5 | Likely inactive | |
| Protease Inhibitor | -0.5 to 0.0 | Moderately active | |
| Enzyme Inhibitor | > 0.0 | Likely to be biologically active |
²Physicochemical data based on N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide. dntb.gov.ua ³Bioactivity score interpretations are based on general guidelines from cheminformatics tools. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Extensive literature searches did not yield any specific studies on the molecular dynamics simulations, conformational analysis, or binding dynamics of this compound. While research on related sulfonamide derivatives exists, data specifically for this compound is not available in the reviewed scientific literature. Therefore, a detailed discussion and data tables on its specific conformational landscape and binding interactions cannot be provided at this time.
Preclinical Evaluation and Mechanistic Studies
In Vitro Pharmacological Profiling and Cellular Assays
In the controlled environment of the laboratory, in vitro assays provide the first glimpse into a compound's pharmacological properties. These studies are fundamental in determining inhibitory concentrations, assessing effects on cell health, confirming target engagement, and investigating the cellular pathways through which the compound exerts its effects.
Determination of Inhibitory Concentrations (IC50 values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. For derivatives of N-(pyridin-3-ylmethyl)benzenesulfonamide, IC50 values have been determined against various molecular targets, primarily in the context of cancer and inflammation.
One area of significant interest is the inhibition of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is often dysregulated in cancer. nih.govresearchgate.net A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, which share a structural scaffold with the subject compound, have been synthesized and evaluated as PI3K/mTOR dual inhibitors. nih.govresearchgate.net For instance, one potent derivative, compound 17e, demonstrated significant inhibition of Class I PI3Ks and mTOR at low nanomolar levels. nih.govresearchgate.net Another related compound, characterized as an omipalisib-like derivative, also showed high inhibitory effects on both PI3Kα (IC50 = 4.6 ± 3 nM) and mTOR (IC50 = 3.9 ± 1 nM). researchgate.net
In a different therapeutic area, N-(pyridin-3-yl)benzamides, which are structurally related, have been identified as selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), with IC50 values for the most potent inhibitors ranging from 53 to 166 nM. nih.gov Furthermore, an arylsulfonamide-based NLRP3 inflammasome inhibitor, YM-I-26, which contains a sulfonamide moiety, showed potent inhibition of the NLRP3 inflammasome with an IC50 of 0.65 ± 0.14 μM in J774A.1 cells. nih.gov
The antiproliferative activity of these compounds is also a crucial aspect of their evaluation. For example, pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) with a nitrogen atom at position 3 of the pyridinyl ring displayed strong antiproliferative activity with IC50 values ranging from 0.03 to 3.3 μM in sensitive CYP1A1-positive breast cancer cells. nih.gov
Table 1: Inhibitory Concentrations (IC50) of this compound and Related Compounds
| Compound/Derivative | Target | IC50 Value | Cell Line/System |
|---|---|---|---|
| Compound 17e (N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide derivative) | PI3K/mTOR | Low nanomolar | N/A |
| Omipalisib-like derivative | PI3Kα | 4.6 ± 3 nM | N/A |
| Omipalisib-like derivative | mTOR | 3.9 ± 1 nM | N/A |
| N-(pyridin-3-yl)benzamide derivatives | CYP11B2 | 53-166 nM | Human aldosterone synthase |
| YM-I-26 | NLRP3 Inflammasome | 0.65 ± 0.14 μM | J774A.1 cells |
| PYRAIB-SOs | CYP1A1-positive breast cancer cells | 0.03–3.3 μM | Breast cancer cells |
Cell Viability and Proliferation Assays
Understanding a compound's effect on cell viability and proliferation is paramount, especially in the context of anticancer drug development. nih.gov Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure cellular metabolic activity as an indicator of cell viability. nih.govresearchgate.net
A study on N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides found that compound 17e displayed high potency against PC-3 prostate cancer cells with an IC50 of 80 nM in an anti-proliferative assay. nih.govresearchgate.net Similarly, benzenesulfonamide-bearing imidazole (B134444) derivatives have been shown to reduce the viability of triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines. nih.gov The most active of these compounds reduced the viability of at least one cell line to below 10% at a concentration of 100 µM after 72 hours of incubation. nih.gov The half-maximal effective concentration (EC50) for the most cytotoxic of these compounds was 20.5 ± 3.6 µM against MDA-MB-231 cells and 27.8 ± 2.8 µM against IGR39 cells. nih.gov
Furthermore, pyridin-3-ylmethyl carbamodithioic esters, which are also being investigated as potential anticancer agents, have demonstrated selective anti-proliferation activity against cancer cell lines such as HCT116, Hela, and H1299 when compared to the non-tumor cell line BEAS-2B. nih.gov
Assessment of Target Engagement in Cellular Models
Confirming that a compound interacts with its intended molecular target within a cellular environment is a crucial step in preclinical evaluation. Biophysical methods and molecular modeling are often employed for this purpose.
For the NLRP3 inhibitor YM-I-26, binding studies using fluorescence spectroscopy demonstrated a direct interaction with the full-length recombinant NLRP3 protein, with a dissociation constant (Kd) of 560.2 ± 30.3 nM. nih.gov This provides strong evidence that the compound directly engages its target. Molecular docking studies have also been used to support the structure-activity relationships of new pyruvate (B1213749) kinase M2 (PKM2) activators, including pyridin-3-ylmethyl carbamodithioic esters. nih.gov Similarly, molecular docking has been utilized to predict the binding modes of 3-(pyridine-3-yl)-2-oxazolidinone derivatives to their bacterial ribosome target. nih.gov
Investigation of Cellular Mechanisms of Action
Delving deeper than just target binding, researchers investigate the downstream cellular effects of a compound to understand its full mechanism of action. This can involve analyzing changes in protein phosphorylation, gene expression, and cell cycle progression.
In the case of the PI3K/mTOR inhibitor, compound 17e, it was shown to significantly inhibit the phosphorylation of pAkt(Ser473) at low nanomolar levels, a key downstream event in the PI3K/mTOR signaling pathway. nih.govresearchgate.net For the pyridin-3-ylmethyl carbamodithioic ester, compound 32, preliminary pharmacological studies revealed that it arrests the cell cycle at the G2/M phase in the HCT116 cell line. nih.gov Similarly, pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) were found to induce cell cycle arrest in the G2/M phase and disrupt microtubule dynamic assembly in breast cancer cells. nih.gov
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the evaluation of a compound moves to in vivo studies in animal models of disease. These studies are critical for assessing efficacy in a more complex biological system and provide essential data for potential clinical development.
Evaluation in Disease Models (e.g., Cognitive Impairment, Cancer, Infectious Diseases)
The therapeutic potential of this compound and its analogs is being explored in a variety of disease models.
Cognitive Impairment: Animal models of cognitive impairment, such as those induced by scopolamine, are used to test the potential of compounds to treat conditions like Alzheimer's disease. nih.govmdpi.comfrontiersin.org These models often involve behavioral tests to assess learning and memory. nih.govkosfaj.org For example, the acetylcholinesterase inhibitory activity of a compound can be a key indicator of its potential in this area. frontiersin.org
Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a mainstay of in vivo cancer research. nih.gov The PI3K/mTOR inhibitor, compound 17e, demonstrated acceptable pharmacokinetic properties in vivo, a prerequisite for efficacy studies. nih.govresearchgate.net In a study of a technetium-labeled benzenesulfonamide (B165840) derivative, biodistribution was studied in mice bearing HT-29 cell xenograft tumors. nih.gov
Infectious Diseases: The antibacterial activity of N-pyridin-3-yl-benzenesulfonamide has been demonstrated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net In vivo models of infection are crucial for evaluating the efficacy of new antimicrobial agents. iitri.orgnih.govnih.gov These can range from murine models of pneumonia to more complex models that fulfill the FDA's "Animal Rule" for the development of medical countermeasures. iitri.orgnih.gov
Relationship Between Preclinical Activity and Pharmacodynamic Responses
Following a comprehensive search of scientific literature and publicly available data, no specific preclinical studies detailing the relationship between the in vivo or in vitro activity and the pharmacodynamic responses of This compound have been identified. Research on the direct biological effects and the molecular mechanisms of action for this particular chemical entity is not present in the accessible scientific domain.
While studies on analogous compounds containing a benzenesulfonamide or a pyridine-3-yl moiety exist, the explicit instructions to focus solely on this compound preclude their inclusion in this article. The unique structural feature of the methylene (B1212753) linker between the pyridine (B92270) ring and the sulfonamide nitrogen in this compound means that data from analogues without this linker, such as N-pyridin-3-yl-benzenesulfonamide, cannot be reliably extrapolated.
Consequently, without any dedicated preclinical research, it is not possible to provide an analysis of its pharmacodynamic profile, including data tables on its biological targets, efficacy in disease models, or the correlation between its exposure and pharmacological effects.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel N-(pyridin-3-ylmethyl)benzenesulfonamide Derivatives with Enhanced Potency and Selectivity
The core structure of this compound offers a malleable platform for chemical modification to improve its pharmacological properties. Future research will prioritize the rational design and synthesis of new derivatives with the goal of achieving superior potency and target selectivity. Key strategies in this endeavor involve modifications of both the benzenesulfonamide (B165840) and the pyridine (B92270) rings.
Structure-activity relationship (SAR) studies are crucial in guiding these synthetic efforts. For instance, research on related sulfonamide derivatives has shown that substitutions on the phenyl ring can significantly influence biological activity. By introducing a variety of substituents—such as electron-donating or electron-withdrawing groups, alkyl chains, or halogens—at different positions on the benzenesulfonamide moiety, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.
One area of significant interest is the development of derivatives as potent enzyme activators. A study focused on the synthesis of novel sulfonamide derivatives incorporating a pyridin-3-ylmethyl moiety as activators of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism. This research demonstrated that modifications to the core structure could lead to compounds with high efficacy in activating PKM2.
Another avenue of exploration is the synthesis of analogs targeting other enzyme families. For example, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were developed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are critical targets in cancer therapy acs.org. This highlights the potential of the this compound scaffold to be adapted for different therapeutic purposes through strategic chemical modifications.
The following table summarizes examples of modifications to the core this compound structure and their observed effects, illustrating the potential for designing novel derivatives with enhanced properties.
| Modification | Target | Desired Outcome |
| Addition of a dithiocarbamate moiety | PKM2 | Increased activation and anti-proliferative activity |
| Substitution with a quinoline group | PI3K/mTOR | Dual inhibitory activity |
| Variations in phenyl ring substituents | Various | Improved potency and selectivity |
Identification and Validation of New Therapeutic Targets
While initial studies have identified promising targets for this compound and its analogs, a significant area of future research lies in the identification and validation of novel therapeutic targets for this class of compounds. The broad bioactivity of the sulfonamide functional group suggests that derivatives of this compound could interact with a wide range of biological molecules.
One approach to identifying new targets is through high-throughput screening of diverse compound libraries against various enzymes and receptors. This can uncover unexpected activities and open up new therapeutic avenues. For example, the sulfonamide scaffold is a well-known inhibitor of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Different CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer. Screening this compound derivatives against a panel of CA isoforms could identify selective inhibitors with therapeutic potential.
Another strategy involves computational approaches, such as molecular docking and virtual screening, to predict potential binding partners for the this compound scaffold. By screening this chemical structure against databases of protein targets, researchers can generate hypotheses about new therapeutic applications that can then be validated experimentally.
Furthermore, exploring the polypharmacology of this scaffold is a key future direction. It is increasingly recognized that drugs often interact with multiple targets, which can contribute to both their therapeutic effects and their side effects. A comprehensive understanding of the target profile of this compound derivatives will be essential for their development as safe and effective drugs.
Potential new therapeutic targets for this scaffold could include:
Retinoid-related orphan receptor γt (RORγt): An important target in autoimmune diseases.
α-Glucosidase and α-amylase: Enzymes involved in carbohydrate metabolism, making them relevant targets for diabetes.
Various isoforms of carbonic anhydrase: Implicated in a range of diseases, offering opportunities for isoform-selective drug design.
Development of Multi-Targeting Agents Based on the Sulfonamide Scaffold
The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the development of multi-targeting agents due to its chemical tractability and the ability to incorporate different pharmacophores.
One strategy for developing multi-target drugs is molecular hybridization , which involves combining two or more distinct pharmacophoric units into a single molecule. This can lead to compounds that simultaneously modulate multiple targets, potentially resulting in synergistic therapeutic effects and a reduced likelihood of drug resistance. For example, by linking the this compound core to another known inhibitor of a different target, it may be possible to create a dual-action drug.
The development of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors is a prime example of this approach acs.org. This demonstrates that the pyridinyl-benzenesulfonamide core can serve as a foundation for creating agents that hit multiple nodes in a disease-relevant pathway.
Another approach is scaffold hopping , where the core structure is modified to interact with different targets while maintaining key binding interactions. This can be guided by computational modeling and a deep understanding of the structure-activity relationships of the compound class.
The versatility of the sulfonamide scaffold in drug design is a significant advantage for developing multi-targeting agents. Its ability to act as a hinge binder in kinases, a zinc-binding group in metalloenzymes, and a hydrogen bond donor/acceptor in various protein pockets makes it an ideal starting point for designing drugs with tailored polypharmacology.
Advanced Methodologies for Compound Screening and Optimization
To accelerate the discovery and development of new drugs based on the this compound scaffold, the integration of advanced methodologies for compound screening and optimization is essential. These technologies can significantly reduce the time and cost associated with traditional drug discovery pipelines.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. By developing robust and miniaturized assays, researchers can efficiently screen thousands of this compound derivatives to identify initial hits with desired activities.
Virtual Screening and Computational Modeling play a crucial role in modern drug discovery. Techniques such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to predict the binding affinity and activity of virtual compounds before they are synthesized. This allows for the prioritization of the most promising candidates for chemical synthesis and biological testing, thereby streamlining the optimization process. For benzenesulfonamide derivatives, these computational methods have been successfully applied to identify new inhibitors of targets like carbonic anhydrase II nih.gov.
Fragment-Based Drug Discovery (FBDD) is another powerful approach. This method involves screening small, low-molecular-weight chemical fragments for weak binding to a target protein. The structural information from these fragment-protein complexes can then be used to "grow" or "link" the fragments into more potent lead compounds. The sulfonamide moiety itself can be considered a valuable fragment for targeting certain enzymes, and FBDD can be used to build upon the this compound core to develop highly optimized inhibitors.
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being used to analyze large datasets in drug discovery and predict the properties of new molecules. ML models can be trained on existing data for sulfonamide-containing compounds to predict their activity, toxicity, and pharmacokinetic properties. This can guide the design of new this compound derivatives with improved drug-like characteristics.
By embracing these advanced methodologies, the scientific community can more effectively explore the therapeutic potential of the this compound scaffold and accelerate the translation of promising compounds from the laboratory to the clinic.
Q & A
Q. What are the common synthetic routes for N-(pyridin-3-ylmethyl)benzenesulfonamide, and how are reaction conditions optimized?
The primary synthesis involves reacting benzenesulfonyl chloride with 3-aminopyridine under controlled conditions. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal side products.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Temperature control : Room temperature or mild heating (~40°C) prevents decomposition of sensitive intermediates.
- Purification : Column chromatography or recrystallization isolates the product with >95% purity.
Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Classical sulfonamide synthesis | 3-Aminopyridine + benzenesulfonyl chloride, CH₂Cl₂, RT | 85–90 | |
| Microwave-assisted | Reduced reaction time (10–15 min), higher efficiency | 92 |
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?
- FTIR : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1150–1200 cm⁻¹) and pyridine ring vibrations (1590–1610 cm⁻¹) .
- ¹H/¹³C NMR :
- Pyridinyl protons appear as a multiplet at δ 7.2–8.5 ppm.
- Benzenesulfonamide aromatic protons resonate at δ 7.5–7.8 ppm.
- The methylene bridge (CH₂) between pyridine and sulfonamide groups shows a singlet at δ 4.2–4.5 ppm .
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 275 (calculated) confirms molecular weight .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results when analyzing this compound?
Discrepancies often arise from dynamic vs. static structural features:
- Crystallography : SHELXL refines bond lengths and angles (e.g., S–N bond: 1.63 Å, pyridine ring planarity) .
- NMR : Detect conformational flexibility (e.g., rotameric splitting of CH₂ protons).
- Mitigation strategies :
-
Use high-resolution crystallography (≤0.8 Å) to resolve disorder .
-
Compare experimental data with DFT-optimized structures to identify dynamic effects .
Table 2: Key Structural Parameters
Parameter Crystallographic Value DFT-Optimized Value S–N bond length (Å) 1.63 1.62 Pyridine ring angle (°) 120.5 120.3
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., carbonic anhydrase). Key residues (e.g., Zn²⁺-coordinated His94) are prioritized .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- Free energy calculations : MM/PBSA quantifies binding energy (ΔG ~ -8.2 kcal/mol for sulfonamide inhibitors) .
Q. What are the challenges in designing derivatives of this compound to enhance antimicrobial or anticancer activity?
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzene ring improve antimicrobial potency but may reduce solubility .
- Bioisosteric replacements : Replacing pyridine with thiazole (as in thiophene derivatives) enhances anticancer activity but complicates synthesis .
- ADMET profiling : LogP >3.0 risks poor bioavailability; optimize via –OH or –OCH₃ substitutions .
Table 3: Derivative Activity Comparison
| Derivative | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|
| Parent compound | 32 | 45 |
| 4-Nitro-substituted | 8 | 28 |
| Thiophene hybrid | 16 | 12 |
Methodological Notes
- Crystallographic refinement : Use SHELX parameters like
TWINandBASFto handle twinning in high-symmetry space groups . - Data contradiction : Apply Rogers’ η and Flack’s x parameters to validate enantiopurity in chiral derivatives .
- Synthetic scale-up : Replace column chromatography with antisolvent crystallization for >10 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
